molecular formula C16H9ClN2OS B11968946 Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone

Cat. No.: B11968946
M. Wt: 312.8 g/mol
InChI Key: KRVHFRFRNSNHFQ-UHFFFAOYSA-N
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Description

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a fused imidazo-thiazole ring system, contributes to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl group of the benzoyl chloride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Microwave-assisted synthesis is another method that has been explored for the efficient production of this compound, offering shorter reaction times and higher purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives with potential enhanced biological activities.

    Reduction: Reduced forms with altered pharmacological properties.

    Substitution: Substituted derivatives with diverse functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to apoptosis (programmed cell death), inflammation, and cell proliferation.

Comparison with Similar Compounds

Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C16H9ClN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(4-chlorophenyl)-imidazo[2,1-b][1,3]benzothiazol-1-ylmethanone

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15(20)13-9-18-16-19(13)12-3-1-2-4-14(12)21-16/h1-9H

InChI Key

KRVHFRFRNSNHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=CN=C3S2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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